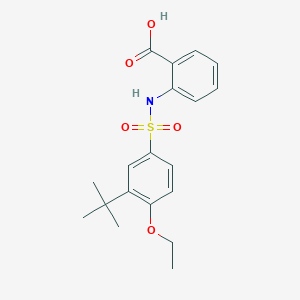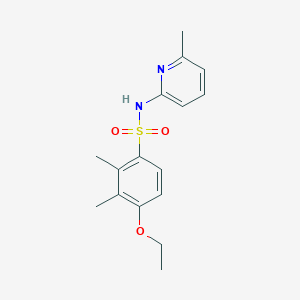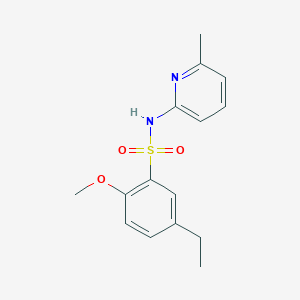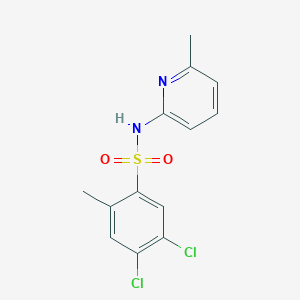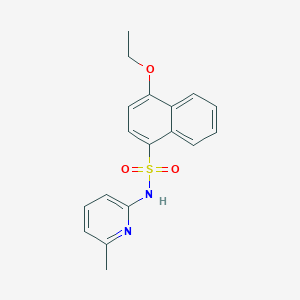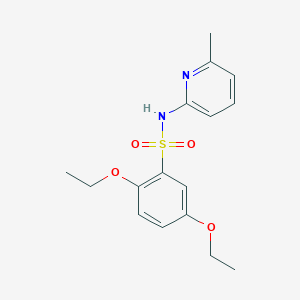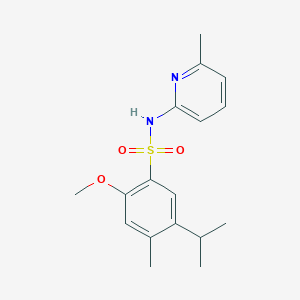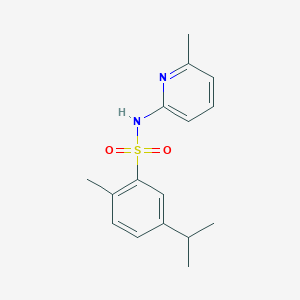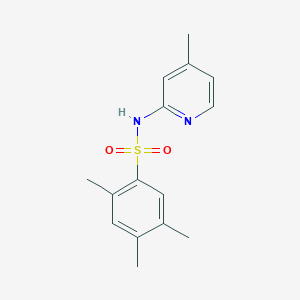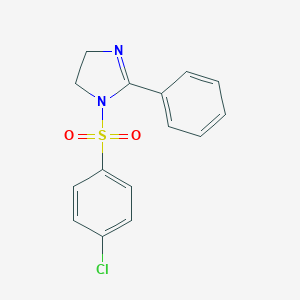
1-((4-Chlorphenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl groups, and sulfonyl group would contribute to its overall structure. The chlorophenyl group attached to the sulfonyl group would likely have an impact on the compound’s electronic properties .Wirkmechanismus
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for the growth and survival of cancer cells. 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in cancer cells. It has also been found to inhibit the activity of certain protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer activity, 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been found to have anti-inflammatory and analgesic properties. It has also been found to modulate the immune system, and has been shown to enhance the activity of certain immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is its potential as a new drug candidate for the treatment of cancer. Its ability to inhibit the growth of cancer cells in vitro and in animal models makes it a promising candidate for further development. However, there are also some limitations associated with the use of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several potential future directions for research on 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole. One area of interest is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of interest is the investigation of its potential as a therapeutic agent for other diseases, such as inflammation and pain. Additionally, more research is needed to fully understand its mechanism of action and potential side effects, which will be important for the development of new drugs based on 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole.
Synthesemethoden
The synthesis of 1-((4-chlorophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be achieved through a variety of methods. One of the most common methods involves the reaction of 4-chlorobenzenesulfonyl chloride with phenylhydrazine in the presence of a base. The resulting product is then cyclized to form the imidazole ring. Other methods include the use of different starting materials and reaction conditions, but the basic strategy remains the same.
Wissenschaftliche Forschungsanwendungen
Antivirale Forschung
Diese Verbindung wurde auf ihre potenziellen antiviralen Eigenschaften untersucht. Bei der Synthese von Sulfonamidderivaten, die für ihre breite Palette an biologischen Aktivitäten bekannt sind, dient diese Verbindung als Vorläufer. Einige Derivate haben Aktivität gegen das Tabakmosaikvirus gezeigt, was auf eine mögliche Verwendung in antiviralen Behandlungen hindeutet .
Medizinische Chemie
In der medizinischen Chemie deutet die Struktur der Verbindung darauf hin, dass sie in der Arzneimittelforschung wertvoll sein könnte. Ihre Sulfonyl- und Phenylgruppen können zur Lipophilie beitragen, was für die Arzneimittelresorption wichtig ist. Spezifische Anwendungen in der Medizin werden jedoch in der verfügbaren Literatur nicht beschrieben.
Landwirtschaftliche Chemie
Obwohl es keine direkten Informationen über die Verwendung dieser spezifischen Verbindung in der Landwirtschaft gibt, wurden verwandte Sulfonverbindungen bei der Herstellung von Thermoplasten eingesetzt und auf ihre Umweltpersistenz untersucht, was auf mögliche landwirtschaftliche Anwendungen hindeutet .
Materialwissenschaft
Die strukturellen Merkmale der Verbindung, wie z. B. die Sulfonylgruppe, könnten sie zu einem Kandidaten für die materialwissenschaftliche Forschung machen, insbesondere bei der Entwicklung neuer Polymere oder Beschichtungen, die bestimmte chemische Eigenschaften erfordern .
Umweltwissenschaften
Die Umweltauswirkungen von Chemikalien wie 1-((4-Chlorphenyl)sulfonyl)-2-phenyl-4,5-dihydroimidazol sind von Interesse, insbesondere in Bezug auf ihre Persistenz und Toxizität. Obwohl spezifische Studien zu dieser Verbindung nicht verfügbar sind, werden ihre strukturellen Verwandten auf Umweltsicherheit überwacht .
Biochemie
In der Biochemie könnte die Verbindung verwendet werden, um Protein-Interaktionen oder Enzyminhibition zu untersuchen, da sie aufgrund ihrer strukturellen Komplexität und funktionellen Gruppen mit biologischen Molekülen interagieren könnte .
Pharmakologie
Die potenziellen pharmakologischen Anwendungen der Verbindung könnten in der Entwicklung neuer Therapeutika liegen. Ihre strukturellen Merkmale lassen vermuten, dass sie mit verschiedenen biologischen Zielstrukturen interagieren könnte, was ein Schlüsselaspekt der Pharmakologie ist .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung als Standard oder Reagenz bei der Entwicklung neuer analytischer Methoden verwendet werden. Ihre einzigartige Struktur könnte es ihr ermöglichen, als Marker oder Sonde in komplexen chemischen Analysen zu dienen .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-13-6-8-14(9-7-13)21(19,20)18-11-10-17-15(18)12-4-2-1-3-5-12/h1-9H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIRVHVWOBLJOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


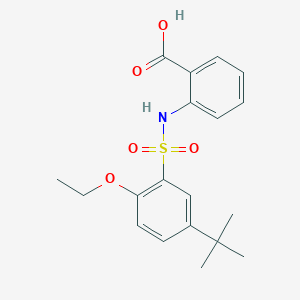
![2-{[(2-Ethoxy-5-isopropylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B497903.png)
